molecular formula C9H20ClNO2 B13657335 (R)-Methyl 2-aminooctanoate hydrochloride

(R)-Methyl 2-aminooctanoate hydrochloride

Cat. No.: B13657335
M. Wt: 209.71 g/mol
InChI Key: DILACJJQGKYVOY-DDWIOCJRSA-N
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Description

®-Methyl 2-aminooctanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-aminooctanoate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of an acid catalyst. One common method is the use of trimethylchlorosilane as a catalyst, which offers mild reaction conditions and good yields .

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-aminooctanoate hydrochloride may involve large-scale esterification processes using similar catalysts and conditions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-aminooctanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into its corresponding alcohol or amine.

    Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of different derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

®-Methyl 2-aminooctanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in studies of enzyme activity and protein interactions due to its chiral nature.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-Methyl 2-aminooctanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-aminooctanoate hydrochloride: The enantiomer of ®-Methyl 2-aminooctanoate hydrochloride, which has a different three-dimensional arrangement.

    Methyl 2-aminohexanoate hydrochloride: A similar compound with a shorter carbon chain.

    Methyl 2-aminodecanoate hydrochloride: A similar compound with a longer carbon chain.

Uniqueness

®-Methyl 2-aminooctanoate hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in research and industrial applications where chiral specificity is important.

Properties

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

methyl (2R)-2-aminooctanoate;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-3-4-5-6-7-8(10)9(11)12-2;/h8H,3-7,10H2,1-2H3;1H/t8-;/m1./s1

InChI Key

DILACJJQGKYVOY-DDWIOCJRSA-N

Isomeric SMILES

CCCCCC[C@H](C(=O)OC)N.Cl

Canonical SMILES

CCCCCCC(C(=O)OC)N.Cl

Origin of Product

United States

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